![molecular formula C14H26N4O3 B1443828 tert-Butyl-4-(2-{[(1E)-(Dimethylamino)methylen]amino}-2-oxoethyl)piperazin-1-carboxylat CAS No. 1417368-22-9](/img/structure/B1443828.png)
tert-Butyl-4-(2-{[(1E)-(Dimethylamino)methylen]amino}-2-oxoethyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H26N4O3 and its molecular weight is 298.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer organischer Verbindungen
Diese Verbindung dient als vielseitiger Baustein für die Synthese einer großen Bandbreite neuartiger organischer Verbindungen. Ihr Piperazinring und die reaktiven funktionellen Gruppen machen sie zu einem idealen Zwischenprodukt für die Herstellung komplexer Moleküle wie Amide, Sulfonamide, Mannich-Basen, Schiff-Basen, Thiazolidinone, Azetidinone und Imidazolinone . Diese Verbindungen haben diverse biologische Aktivitäten, was zu ihrer Anwendung in verschiedenen Bereichen der pharmazeutischen Chemie führt.
Antibakterielle und Antimykotische Mittel
Derivate dieser Verbindung wurden auf ihre antibakteriellen und antimykotischen Eigenschaften untersucht. Die Flexibilität des Piperazinrings und das Vorhandensein polarer Stickstoffatome tragen zu seiner Interaktion mit biologischen Makromolekülen bei und erhöhen sein Potenzial als Kandidat für die Entwicklung neuer antimikrobieller Mittel .
Krebsforschung
Verbindungen, die den Piperazinrest enthalten, haben sich in der Krebsforschung als vielversprechend erwiesen. Die Möglichkeit, den Piperazinring zu modifizieren, ermöglicht die Entwicklung von Molekülen, die mit spezifischen Krebstargets interagieren können, was möglicherweise zur Entwicklung neuer Krebsmedikamente führt .
Antiparasitäre Aktivität
Die strukturelle Anpassungsfähigkeit dieser Verbindung macht sie zur Herstellung von Antiparasitika geeignet. Die Forschung hat gezeigt, dass Derivate gegen verschiedene Parasiten wirksam sein können, was zur Behandlung von parasitären Infektionen beiträgt .
Entwicklung von Antihistaminika
Die Derivate der Verbindung können auch auf ihre antihistaminischen Wirkungen untersucht werden. Diese Anwendung ist besonders relevant im Bereich der Allergie und Immunantwort, wo die Kontrolle der Histaminausschüttung entscheidend ist .
Antidepressive Formulierungen
Aufgrund ihrer modifizierbaren Struktur kann die Verbindung zur Synthese von Molekülen mit potenziellen antidepressiven Aktivitäten verwendet werden. Dies eröffnet Möglichkeiten für neue Behandlungen im Bereich der psychischen Gesundheit .
Arzneimittelforschung und -entwicklung
Die Einarbeitung des Piperazinrings ist eine bedeutende Strategie in der Arzneimittelforschung. Seine Modifizierbarkeit, angemessene Alkalität, Wasserlöslichkeit und Fähigkeit, Wasserstoffbrückenbindungen zu bilden, machen ihn zu einem wertvollen Bestandteil bei der Entwicklung neuer pharmakologisch aktiver Moleküle .
Kristallographie und Strukturanalyse
Die Fähigkeit der Verbindung, Kristalle zu bilden, die für die Röntgenbeugung geeignet sind, macht sie in der Strukturanalyse nützlich. Das Verständnis der Molekül- und Kristallstruktur von Derivaten kann Einblicke in ihre Reaktivität und Interaktionen liefern, was für die rationale Entwicklung neuer Materialien und Medikamente unerlässlich ist .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(dimethylaminomethylideneamino)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)10-12(19)15-11-16(4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKAPCGSLQQIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
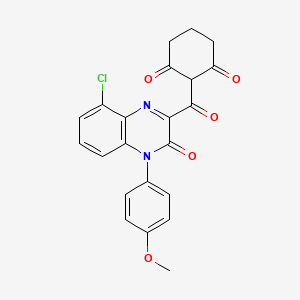

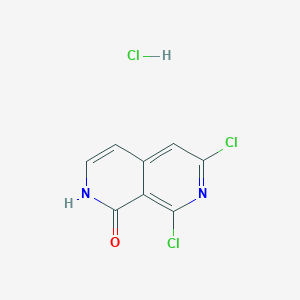
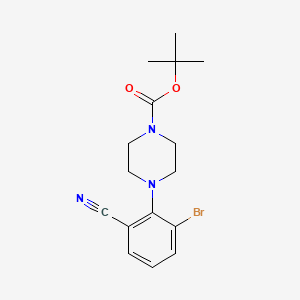


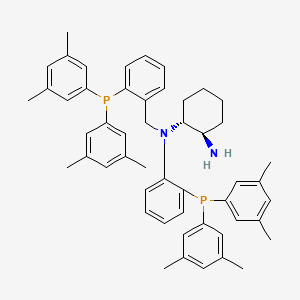
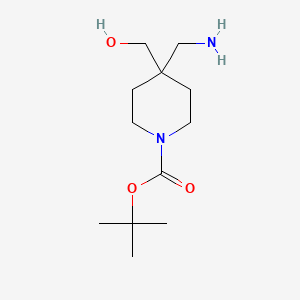
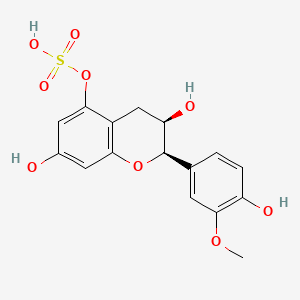
![(3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B1443762.png)
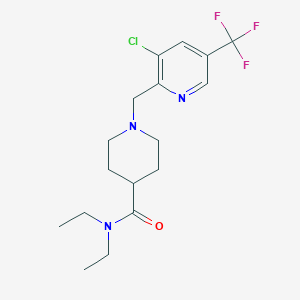
![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)

